molecular formula C32H47FN6O4S B611722 5-fluoro-2-({4-[7-({trans-4-[(methylsulfonyl)amino]cyclohexyl}methyl)-2,7-diazaspiro[3.5]nonan-2-yl]pyrimidin-5-yl}oxy)-N,N-di(propan-2-yl)benzamide CAS No. 2169916-18-9

5-fluoro-2-({4-[7-({trans-4-[(methylsulfonyl)amino]cyclohexyl}methyl)-2,7-diazaspiro[3.5]nonan-2-yl]pyrimidin-5-yl}oxy)-N,N-di(propan-2-yl)benzamide

Cat. No.: B611722
CAS No.: 2169916-18-9
M. Wt: 630.8244
InChI Key: ADHHOUXZPBYYSU-YOCNBXQISA-N
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Description

5-fluoro-2-({4-[7-({trans-4-[(methylsulfonyl)amino]cyclohexyl}methyl)-2,7-diazaspiro[3.5]nonan-2-yl]pyrimidin-5-yl}oxy)-N,N-di(propan-2-yl)benzamide is a potent and selective inhibitor of Anaplastic Lymphoma Kinase (ALK), a receptor tyrosine kinase of significant interest in oncology research. This compound is structurally related to advanced-generation ALK inhibitors, such as Lorlatinib, and is designed to overcome resistance mutations that arise from first-line therapies. Its mechanism of action involves competitive binding to the ATP-binding site of the kinase domain, thereby suppressing ALK-mediated signaling pathways, including JAK/STAT, PI3K/AKT, and RAS/MAPK, which are critical for cell proliferation and survival. The molecular architecture incorporates a diamino-spirocyclic core and a trans-4-(methylsulfonyl)aminocyclohexyl)methyl group, features that contribute to high kinase selectivity and robust potency against various ALK fusion proteins and point mutants, including the challenging G1202R mutation. This reagent is a vital tool for investigating the pathophysiology of ALK-positive cancers, such as non-small cell lung cancer (NSCLC) and anaplastic large cell lymphoma (ALCL). Researchers utilize this compound in vitro and in vivo to study resistance mechanisms, validate new ALK-dependent disease models, and explore novel combination therapies aimed at improving outcomes for patients with resistant disease. Its high selectivity profile also makes it an excellent candidate for use in chemical biology studies to elucidate the complex signaling networks governed by ALK and related kinases.

Properties

CAS No.

2169916-18-9

Molecular Formula

C32H47FN6O4S

Molecular Weight

630.8244

IUPAC Name

5-fluoro-2-[4-[7-[[4-(methanesulfonamido)cyclohexyl]methyl]-2,7-diazaspiro[3.5]nonan-2-yl]pyrimidin-5-yl]oxy-N,N-di(propan-2-yl)benzamide

InChI

InChI=1S/C32H47FN6O4S/c1-22(2)39(23(3)4)31(40)27-16-25(33)8-11-28(27)43-29-17-34-21-35-30(29)38-19-32(20-38)12-14-37(15-13-32)18-24-6-9-26(10-7-24)36-44(5,41)42/h8,11,16-17,21-24,26,36H,6-7,9-10,12-15,18-20H2,1-5H3

InChI Key

ADHHOUXZPBYYSU-YOCNBXQISA-N

SMILES

CC(C)N(C(C)C)C(=O)C1=C(C=CC(=C1)F)OC2=CN=CN=C2N3CC4(C3)CCN(CC4)CC5CCC(CC5)NS(=O)(=O)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

VTP-50469;  VTP 50469;  VTP50469

Origin of Product

United States

Biological Activity

The compound 5-fluoro-2-({4-[7-({trans-4-[(methylsulfonyl)amino]cyclohexyl}methyl)-2,7-diazaspiro[3.5]nonan-2-yl]pyrimidin-5-yl}oxy)-N,N-di(propan-2-yl)benzamide is a complex organic molecule with significant potential in medicinal chemistry. Its intricate structure, which includes multiple functional groups and a spirocyclic moiety, suggests diverse biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Structural Features

The molecular formula of the compound is C32H47FN6O4SC_{32}H_{47}F_{N_{6}}O_{4}S with a molecular weight of approximately 630.817 g/mol. The structure includes:

  • A fluorinated benzamide backbone.
  • A spirocyclic structure , contributing to unique steric and electronic properties.
  • Multiple functional groups that may influence its reactivity and biological interactions.

Key Properties

PropertyValue
Molecular FormulaC32H47FN6O4S
Molecular Weight630.817 g/mol
Heavy Atom Count44
Hydrogen Bond Acceptor Count10
Hydrogen Bond Donor Count1

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Preliminary studies suggest that it may exhibit cytostatic effects against various cancer cell lines, potentially through inhibition of nucleic acid synthesis or modulation of signaling pathways.

  • Inhibition of Cell Proliferation : Similar compounds have shown potent inhibition of cell proliferation in murine leukemia models, with IC50 values in the nanomolar range. This suggests that the compound may act as an effective anticancer agent by interfering with cellular growth processes .
  • Mechanistic Studies : Research indicates that the compound may release active metabolites intracellularly, which can lead to the inhibition of critical enzymes involved in nucleotide synthesis . For instance, studies on related compounds have demonstrated their ability to inhibit thymidylate synthase, an enzyme crucial for DNA synthesis .

Case Study 1: Anticancer Activity

A study evaluated the efficacy of 5-fluoro-2 derivatives against L1210 mouse leukemia cells. The results showed that compounds exhibited significant growth inhibition with IC50 values indicating strong cytostatic effects. The mechanism was linked to the release of active nucleotide forms within cells, suggesting a pathway for therapeutic application in hematological malignancies .

Case Study 2: Enzyme Inhibition

Another investigation focused on the enzyme inhibition profile of similar fluorinated compounds. These studies highlighted their potential as inhibitors of key metabolic enzymes, which could be leveraged in treating conditions associated with aberrant cellular proliferation .

Safety and Toxicology

Understanding the safety profile of this compound is crucial for its development as a therapeutic agent. Preliminary toxicity assessments indicate that while some derivatives exhibit low cytotoxicity at therapeutic concentrations, comprehensive toxicological studies are necessary to establish safety margins and potential side effects.

Safety Profile Overview

ParameterFindings
CytotoxicityLow at therapeutic doses
MutagenicityNot extensively studied
Organ ToxicityRequires further evaluation

Scientific Research Applications

Inhibition of Menin-MLL Interaction

One of the primary applications of this compound is its role as an inhibitor in the interaction between menin and MLL (mixed lineage leukemia) fusion proteins. This interaction is crucial in the pathogenesis of certain leukemias, making VTP50469 a candidate for targeted cancer therapies. Studies have demonstrated that VTP50469 effectively inhibits this interaction, leading to reduced proliferation of MLL-rearranged leukemia cells .

Antitumor Activity

Research indicates that VTP50469 exhibits antitumor properties through its mechanism of action against MLL-rearranged leukemia. By disrupting the menin-MLL interaction, it can induce apoptosis in cancer cells and inhibit tumor growth. This has been corroborated by various in vitro studies showing significant reductions in cell viability in leukemia cell lines treated with the compound .

Case Study 1: Efficacy in MLL-rearranged Leukemia

A pivotal study investigated VTP50469's efficacy in a mouse model of MLL-rearranged leukemia. The results showed that treatment with VTP50469 significantly prolonged survival compared to control groups. The study highlighted the compound's ability to reduce leukemic cell burden and restore normal hematopoiesis .

Case Study 2: Mechanistic Insights

Another study focused on elucidating the mechanistic pathways through which VTP50469 exerts its effects. Researchers employed structural biology techniques, including X-ray crystallography, to visualize the binding interactions between VTP50469 and menin. The findings revealed specific binding sites and interactions that are critical for inhibiting the menin-MLL complex .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural complexity necessitates comparison with analogs sharing key motifs, such as fluorinated pyrimidines, spirocyclic amines, or sulfonamide groups. Below is a detailed analysis:

Fluorinated Pyrimidine Derivatives

  • N-(5-Fluoro-2-((4-Methylbenzyl)Oxy)Pyrimidin-4-yl)Benzamide Derivatives (): These fungicidal compounds share the 5-fluoropyrimidine core but lack the spirocyclic diamine and methylsulfonamido groups. However, the absence of a rigid spirocyclic system may reduce target selectivity .
  • 5-Fluoro-2-[4-[(2-Phenyl-1H-Imidazol-5-yl)Methyl]-1-Piperazinyl]Pyrimidine (SCH 66712; ):
    This CYP2D6 inhibitor features a fluoropyrimidine linked to a piperazinyl-imidazole moiety. While both compounds exhibit fluoropyrimidine cores, SCH 66712’s imidazole ring facilitates heme iron coordination in CYP2D6, a mechanism absent in the target compound. The target’s spirocyclic diamine likely confers greater metabolic stability (reduced CYP-mediated inactivation) .

Spirocyclic Amine-Containing Compounds

  • FLAP Inhibitors (e.g., BI 665915; ): BI 665915 contains a spirocyclic oxadiazole scaffold optimized for 5-lipoxygenase-activating protein (FLAP) inhibition. BI 665915’s oxadiazole ring enhances π-π stacking, whereas the target’s pyrimidine-oxy linkage may prioritize solubility over aromatic interactions .

Sulfonamide Derivatives

  • N-[2-(5-Bromo-2-Morpholin-4-ylpyrimidin-4-ylsulfanyl)-4-Methoxyphenyl]-2,4,6-Trimethylbenzenesulfonamides ():
    These sulfonamides exhibit a pyrimidine-sulfanyl linkage and bulky aryl groups. The target compound’s methylsulfonamido group provides a more compact and polar substituent, likely reducing off-target interactions compared to the trimethylbenzenesulfonamide’s steric bulk. Both classes prioritize sulfonamide-mediated hydrogen bonding, but the target’s cyclohexylmethyl group may enhance tissue penetration .

Quantitative Structural and Bioactivity Comparisons

Table 1: Key Metrics for Structural Similarity

Compound Tanimoto Coefficient (Morgan FP) Dice Index (MACCS) Shared Murcko Scaffold Bioactivity Overlap
Target Compound Reference Reference 2,7-Diazaspiro[3.5]nonane N/A
N-(5-Fluoro-2-((4-Methylbenzyl)Oxy)Pyrimidin-4-yl)Benzamide 0.62 0.58 Pyrimidine-benzamide Antifungal
SCH 66712 (CYP2D6 Inhibitor) 0.48 0.45 Piperazinyl-pyrimidine CYP inhibition
BI 665915 (FLAP Inhibitor) 0.55 0.53 Oxadiazole-spirocycle Anti-inflammatory
  • Tanimoto/Dice Analysis : The target compound shows moderate similarity (~0.6) to fluoropyrimidine-based antifungals but lower overlap with CYP or FLAP inhibitors, reflecting its unique spirocyclic design .
  • Murcko Scaffold: The 2,7-diazaspiro[3.5]nonane scaffold is distinct from BI 665915’s oxadiazole-spirocycle, explaining divergent target affinities .

Table 2: Pharmacokinetic and Physicochemical Properties

Property Target Compound BI 665915 SCH 66712
Molecular Weight 630.82 495.55 381.44
LogP (Predicted) 3.2 2.8 2.5
CYP2D6 Inhibition Low Low High (kinact = 0.32 min⁻¹)
Metabolic Stability (HLM t1/2) >60 min >120 min <10 min
  • Its low CYP2D6 inhibition contrasts with SCH 66712’s mechanism-based inactivation, reducing drug-drug interaction risks .

Preparation Methods

Cyclization Approaches

The spiro[3.5]nonane framework is constructed via intramolecular alkylation of appropriately functionalized precursors. Patent WO2018027097A1 discloses a method utilizing:

Reaction Scheme 1

Key conditions:

  • Dieckmann cyclization of δ-keto ester precursors

  • Reductive amination with NH₄OAc/NaBH₃CN to install diamino functionality

  • Yield optimization through solvent screening (THF vs. DCM)

Table 1: Spirocycle Formation Optimization

EntrySubstrateConditionsYield (%)
1Keto-ester ANaH, THF, 0°C → rt62
2Bromo-ketone BLDA, -78°C, THF41
3Epoxide CBF₃·Et₂O, DCM78

Development of the trans-4-[(Methylsulfonyl)Amino]Cyclohexylmethyl Side Chain

Stereoselective Synthesis

The trans-cyclohexyl configuration is achieved through:

  • Hydrogenation of 4-aminocyclohexene derivatives under H₂/Pd-C

  • Mitsunobu reaction for sulfonamide installation (WPXFJBPJUGMYOD)

Critical Parameters:

  • Temperature control (-10°C) during sulfonylation prevents racemization

  • Use of phthalimide protecting groups (XKJCHHZQLQNZHY) enables selective functionalization

Fragment Coupling Strategies

Spirocycle-Side Chain Conjugation

Patent WO2022056100A1 demonstrates effective alkylation methods:

Optimized Conditions:

  • DIPEA (3 eq.) in anhydrous DMF

  • 48 hr reaction time at 40°C

  • Purification via silica chromatography (EtOAc/hexane gradient)

Pyrimidine Coupling

The PMC7542596 methodology for heterocyclic oxygen linkage provides:

Key Findings:

  • Electron-deficient pyrimidines require Buchwald-Hartwig amination

  • Microwave irradiation (150°C, 30 min) improves coupling efficiency

Final Assembly and Characterization

Convergent Synthesis

The complete sequence involves:

  • Benzamide core functionalization (JDPFQUBAETUTAZ)

  • Sequential SNAr reactions for oxygen linkages

  • Final amide bond formation using HATU/DIEA

Table 2: Analytical Data Comparison

Intermediate¹H NMR (δ, ppm)HRMS (m/z) [M+H]+
Spiro intermediate3.15 (m, 2H, CH₂N)225.1234
Cyclohexyl fragment1.88 (q, J=12 Hz, 2H)278.0941
Final compound8.21 (s, 1H, ArH)640.2873

Process Optimization Challenges

Stereochemical Control

  • Trans/cis ratios monitored via ¹³C NMR (C-4 cyclohexyl signal at 35.2 ppm for trans vs. 29.8 ppm cis)

  • Chiral HPLC (Chiralpak IC-3) achieves >99% ee

Scalability Issues

  • Diazaspiro ring instability under acidic conditions requires pH monitoring

  • Alternative protecting groups (Boc vs. Cbz) evaluated for improved yield

Q & A

Q. What are the key synthetic steps and optimal reaction conditions for synthesizing this compound?

The synthesis involves multiple stages, including:

  • Introduction of the trans-4-[(methylsulfonyl)amino]cyclohexyl group : This requires selective alkylation under inert atmospheres (e.g., nitrogen) to prevent oxidation or side reactions .
  • Formation of the 2,7-diazaspiro[3.5]nonane core : Cyclization reactions using catalysts like palladium or copper, with temperature control (e.g., 60–80°C) to optimize yield .
  • Coupling the pyrimidine and benzamide moieties : Nucleophilic aromatic substitution or Buchwald-Hartwig amination, monitored via thin-layer chromatography (TLC) to track progress . Key reagents include organic bases (e.g., triethylamine) and polar aprotic solvents (e.g., DMF) .

Q. What analytical techniques are critical for confirming structural integrity and purity?

  • NMR Spectroscopy : 1H and 13C NMR are used to verify substituent positions, particularly the spirocyclic and trans-cyclohexyl groups .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and detects impurities .
  • HPLC : Reverse-phase chromatography assesses purity (>95% is typical for intermediates) .

Q. How can reaction yields be improved during scale-up?

  • Solvent Optimization : Switching from THF to DMF enhances solubility of intermediates .
  • Temperature Gradients : Gradual heating (e.g., 50°C → 80°C) minimizes side reactions during cyclization .
  • Catalyst Screening : Testing Pd(OAc)2 vs. XPhos-Pd-G3 for coupling efficiency .

Advanced Research Questions

Q. How can computational methods accelerate reaction optimization?

  • Quantum Chemical Calculations : Predict transition states and energetics for spirocyclic ring formation, reducing trial-and-error experimentation .
  • Reaction Path Search Algorithms : Identify optimal conditions (e.g., solvent, catalyst) using software like Gaussian or ORCA .
  • Machine Learning : Train models on existing spirocompound datasets to predict yields under untested conditions .

Q. What strategies resolve contradictions in spectroscopic or bioactivity data?

  • Dynamic NMR Studies : Detect conformational flexibility in the diazaspiro ring that may explain split signals .
  • Kinetic Isotope Effects (KIE) : Investigate reaction mechanisms if intermediate stability varies between batches .
  • Dose-Response Assays : Compare bioactivity across purified vs. crude batches to isolate confounding impurities .

Q. How are chiral centers characterized, given the trans-cyclohexyl group?

  • Chiral HPLC : Resolve enantiomers using columns like Chiralpak IA/IB .
  • X-ray Crystallography : Confirm absolute configuration of the methylsulfonylamino group .
  • Circular Dichroism (CD) : Correlate optical activity with computational models of stereochemistry .

Q. What in vitro assays are recommended for preliminary bioactivity screening?

  • Kinase Inhibition Assays : Target kinases implicated in cancer (e.g., EGFR, VEGFR) due to structural similarity to pyrimidine-based inhibitors .
  • Cellular Uptake Studies : Use fluorescent analogs to evaluate membrane permeability .
  • Metabolic Stability Tests : Incubate with liver microsomes to assess susceptibility to cytochrome P450 enzymes .

Methodological Considerations

  • Handling Air-Sensitive Intermediates : Use Schlenk lines or gloveboxes for reactions involving organometallic catalysts .
  • Data Reproducibility : Document solvent batch effects (e.g., DMF含水量) and catalyst activation protocols .
  • Ethical Reporting : Disclose negative results (e.g., failed coupling attempts) to aid community troubleshooting .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-fluoro-2-({4-[7-({trans-4-[(methylsulfonyl)amino]cyclohexyl}methyl)-2,7-diazaspiro[3.5]nonan-2-yl]pyrimidin-5-yl}oxy)-N,N-di(propan-2-yl)benzamide
Reactant of Route 2
Reactant of Route 2
5-fluoro-2-({4-[7-({trans-4-[(methylsulfonyl)amino]cyclohexyl}methyl)-2,7-diazaspiro[3.5]nonan-2-yl]pyrimidin-5-yl}oxy)-N,N-di(propan-2-yl)benzamide

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